4-Chloro-2-(difluoromethoxy)aniline
Description
Contextual Significance within Anilines and Fluorinated Aromatics
4-Chloro-2-(difluoromethoxy)aniline holds a strategic position at the intersection of two important classes of chemical compounds: anilines and fluorinated aromatics. The aniline (B41778) scaffold is a fundamental backbone present in numerous synthetic routes for creating sophisticated analogs in medicinal chemistry, including bioactive molecules and natural products. nih.gov Its presence often provides a key anchor point for further molecular elaboration.
The introduction of fluorine-containing groups into organic molecules is a well-established strategy in drug discovery for modulating a compound's chemical properties. nih.govacs.org Fluorination can significantly alter lipophilicity, metabolic stability, and binding affinity by influencing the molecule's conformation and electronic nature. nih.govacs.org Specifically, the difluoromethoxy group (OCF₂H) is of emerging interest as it can act as a bioisostere for other functional groups like carbonyl or sulfonyl groups, and it enhances oxidative stability. nih.gov The combination of the aniline structure with the difluoromethoxy and chloro substituents makes this compound a highly valuable and versatile building block.
Evolution of Research Trajectories and Key Discoveries
Research involving fluorinated anilines has evolved from fundamental synthesis and characterization to highly specialized applications. The development of efficient methods for introducing fluorinated motifs into organic structures has been a major focus for synthetic organic chemists over the past few decades. nih.gov
A key discovery highlighting the compound's importance is its use in an efficient, scalable synthesis for a precursor to BMS-665053, a potent corticotropin-releasing factor-1 (CRF-1) receptor antagonist. acs.org In this process, researchers developed a one-step, direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline (B1299965), demonstrating a significant process improvement for creating highly functionalized intermediates. acs.org This discovery underscores a research trajectory moving towards process optimization and large-scale synthesis to support preclinical and clinical development programs.
Furthermore, general synthetic strategies for related compounds have been outlined in patent literature, indicating early and ongoing industrial interest. One described method involves a multi-step sequence starting from trichloromethoxybenzene, which undergoes selective fluorination, followed by nitration and subsequent hydrogenation to yield the aniline product. google.com More recent research has also focused on novel, mild methods for the difluoroalkylation of anilines, such as those using visible-light organophotocatalytic systems, pointing towards more sustainable and efficient future synthetic routes. acs.org
Overview of the Compound's Strategic Importance as a Synthetic Precursor
The strategic value of this compound lies in its role as a key starting material for constructing more complex, high-value molecules. Its structure is primed for further chemical modification, making it an essential intermediate in multi-step syntheses.
A prime example is its application in the synthesis of the pyrazinone-containing CRF-1 receptor antagonist, BMS-665053. acs.org The initial starting material, 4-(difluoromethoxy)aniline, is first converted to 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649). This chlorinated intermediate is then coupled with another complex fragment using a palladium-catalyzed reaction to form the final drug candidate. acs.org This pathway illustrates how the compound serves as a foundational element upon which significant molecular complexity is built.
Additionally, the broader class of (chlorodifluoromethoxy)anilines has been identified as crucial intermediates for synthesizing drugs that target VEGFR-1 and VEGFR-2, which are involved in inhibiting vascular tumor generation. google.com This highlights the compound's utility in the development of potential anti-cancer therapeutics. The strategic placement of the chloro, amino, and difluoromethoxy groups allows for regioselective reactions, providing chemists with precise control over the synthesis of complex target molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1250677-10-1 | biosynth.comchemicalbook.com |
| Molecular Formula | C₇H₆ClF₂NO | biosynth.com |
| Molecular Weight | 193.58 g/mol | biosynth.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid or semi-solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C, inert atmosphere | sigmaaldrich.com |
Table 2: Application as a Synthetic Precursor
| Target Molecule/Class | Synthetic Role of this compound | Reference |
| BMS-665053 (CRF-1 Antagonist) | The related 4-(difluoromethoxy)aniline is a starting material that is chlorinated to produce 2,6-dichloro-4-(difluoromethoxy)aniline, a key intermediate for palladium-catalyzed coupling. | acs.org |
| Tumor Inhibiting Drugs | The isomeric 4-(chlorodifluoromethoxy)aniline (B47862) is described as a key intermediate for synthesizing drugs targeting VEGFR-1 and VEGFR-2. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXMBGSSJPLQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development for 4 Chloro 2 Difluoromethoxy Aniline
Established Synthetic Pathways and Mechanistic Considerations
The established synthetic routes to 4-Chloro-2-(difluoromethoxy)aniline are multi-step processes that require careful control of reaction conditions to achieve high yields and purity. The choice of pathway often depends on the availability of starting materials, scalability, and economic viability.
Routes Involving Selective Fluorination and Subsequent Reduction Steps
One prominent synthetic strategy involves a sequence of reactions beginning with the selective fluorination of a chlorinated aromatic precursor. This is followed by nitration and a final reduction step to yield the target aniline (B41778). This pathway is notable for its use of readily available starting materials and its stepwise introduction of the key functional groups.
A key starting material in this synthetic approach is trichloromethoxybenzene. This compound serves as a robust precursor for generating the desired difluoromethoxy group. The synthesis initiates with the selective fluorination of trichloromethoxybenzene to produce chlorodifluoromethoxybenzene. google.comgoogle.com This intermediate is then subjected to nitration using a mixed acid (sulfuric acid and nitric acid) to introduce a nitro group onto the aromatic ring, yielding 4-(chlorodifluoromethoxy)nitrobenzene. google.compatsnap.com The final step is the reduction of the nitro group to an amine, which completes the synthesis of this compound. google.comgoogle.com This multi-step process is outlined in patents as a viable method for producing the target compound. google.comgoogle.com
Fluorination: Trichloromethoxybenzene is reacted with a fluorinating agent to yield chlorodifluoromethoxybenzene. google.comgoogle.com
Nitration: The resulting chlorodifluoromethoxybenzene is nitrated to form 4-(chlorodifluoromethoxy)nitrobenzene. google.compatsnap.com
Reduction: The nitro-intermediate is then reduced to the final product, this compound. google.comgoogle.com
Table 1: Synthesis Steps Starting from Trichloromethoxybenzene
| Step | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Trichloromethoxybenzene | Hydrogen Fluoride (B91410) | Chlorodifluoromethoxybenzene | google.comgoogle.com |
| 2 | Chlorodifluoromethoxybenzene | Mixed Acid (H₂SO₄/HNO₃) | 4-(chlorodifluoromethoxy)nitrobenzene | google.compatsnap.com |
The selective fluorination of the trichloromethoxy group is a critical step in this synthetic pathway. Hydrogen fluoride (HF) is commonly employed as the fluorinating agent for this transformation. google.compatsnap.com The reaction is typically conducted under pressure and at elevated temperatures in the presence of a catalyst to facilitate the exchange of chlorine atoms for fluorine atoms. google.comgoogle.com The goal is to replace two of the three chlorine atoms with fluorine, a process that requires precise control to prevent the formation of trifluoromethoxy byproducts. google.com
While anhydrous HF is a primary choice, the broader field of organofluorine chemistry utilizes a variety of fluorinating agents. google.com Reagents like Selectfluor (F-TEDA-BF4) are known for their use in the fluorination of a wide range of organic compounds, including aromatic systems, often under mild conditions. organic-chemistry.org Sulfur-based fluorinating reagents have also been developed that offer high reactivity and selectivity for deoxofluorination reactions. sioc.ac.cn Although specific applications of these alternative agents for the synthesis of chlorodifluoromethoxybenzene are not detailed in the provided context, they represent a part of the diverse toolkit available for such transformations.
Approaches Initiating from Nitrophenol Precursors
An alternative and widely utilized synthetic strategy begins with a nitrophenol derivative. This approach is advantageous as it introduces the nitro group at an early stage, which then serves as a precursor to the final aniline functionality.
This pathway typically starts with 4-nitrophenol (B140041). google.com The first step involves the reaction of 4-nitrophenol with sodium hydroxide (B78521) to form the corresponding sodium phenoxide. google.com This intermediate is then reacted with monochlorodifluoromethane (Freon 22) under alkaline conditions to introduce the difluoromethoxy group, yielding 4-(difluoromethoxy)nitrobenzene (B73078). google.com This reaction provides a direct method for forming the C-O-CF₂H linkage. A patent describes this process, highlighting its efficiency and suitability for industrial-scale production due to high yields and reduced pollution. google.com
Table 2: Synthesis Steps Starting from 4-Nitrophenol
| Step | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 4-Nitrophenol | 1. NaOH 2. CHClF₂ | 4-(difluoromethoxy)nitrobenzene | google.com |
The final and crucial step in both major synthetic pathways is the reduction of the aromatic nitro group to an amine. The hydrogenation of aromatic nitro compounds is a well-established and industrially significant transformation. sci-hub.st This reduction must be performed chemoselectively to avoid affecting other functional groups in the molecule, such as the chloro and difluoromethoxy groups.
A variety of catalytic systems are employed for this purpose. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst is a common method. google.comgoogle.com Catalysts such as Raney nickel are effective for this transformation. google.com One patented method details the reduction of 4-(a chlorine difluoro-methoxy) oil of mirbane (4-(chlorodifluoromethoxy)nitrobenzene) using hydrogen gas with a catalyst in a solvent like methanol (B129727) at pressures of 2-3 MPa and temperatures of 30-45 °C. google.com
Another approach involves catalytic transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) is used in the presence of a catalyst. google.com A described method uses a combination of ferric oxide and activated carbon as a co-catalyst system with hydrazine and water as the reducing agents to convert 4-(difluoromethoxy)nitrobenzene to 4-(difluoromethoxy)aniline (B1299965). google.com The reduction of nitroanilines using synthesized nanoparticles, such as copper ferrite, has also been explored as an effective and environmentally friendly method. researchgate.net The choice of reducing agent and catalyst is critical to ensure high yield and purity of the final this compound product, while minimizing side reactions like dehalogenation. google.com
Advanced Catalytic Systems and Their Performance in Synthesis
The transformation of the nitro-substituted precursor to the desired aniline is a critical step, where the choice of catalyst profoundly impacts the reaction's efficiency and selectivity. Both heterogeneous and homogeneous catalysis have been explored to facilitate this reduction.
Heterogeneous catalysts are widely favored in industrial synthesis due to their ease of separation from the reaction mixture and potential for recycling. For the synthesis of this compound, several catalysts have proven effective.
Raney Nickel: This catalyst is frequently employed for the hydrogenation of the corresponding nitro compound. google.comgoogle.com In a typical process, 4-chloro-2-(difluoromethoxy)nitrobenzene is hydrogenated in the presence of Raney Nickel. google.com The reaction demonstrates good yields, typically ranging from 60.8% to 64.2%. google.com
Ferric Oxide/Activated Carbon: A composite catalyst system comprising ferric oxide and activated carbon has been developed for the reduction of the nitro group. google.com This method utilizes hydrazine and water as the reducing agents. It is noted for achieving a high total two-step recovery of 90% and producing 4-(difluoromethoxy)aniline with a purity exceeding 98.5%. google.com While this example is for the non-chlorinated analogue, the catalytic system is relevant for nitro group reductions in this class of compounds.
Palladium-on-Carbon (Pd-C): Palladium-based catalysts are a cornerstone of nitro group reduction in organic synthesis. Recyclable Pd(0) nanoparticles have shown good activity in the reduction of various nitroarenes, representing an important class of heterogeneous catalysts for this transformation. unimi.it
Table 1: Performance of Heterogeneous Catalysts in Nitro Group Reduction
| Catalyst System | Precursor | Reducing Agent | Yield | Purity | Source(s) |
|---|---|---|---|---|---|
| Raney Nickel | 4-chloro-2-(difluoromethoxy)nitrobenzene | Hydrogen (H₂) | 60.8 - 64.2% | Not Specified | google.comgoogle.com |
While heterogeneous catalysis dominates the nitro reduction step, homogeneous catalysts, particularly palladium complexes, are crucial in the synthesis of more complex molecules derived from substituted anilines. For instance, in the synthesis of related complex pharmaceutical intermediates, palladium-catalyzed coupling reactions are employed to form carbon-nitrogen bonds, linking an aniline core like 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649) to other molecular fragments. acs.org This highlights the role of homogeneous catalysis in subsequent functionalization steps rather than the primary nitro reduction for this specific aniline.
Optimization of Reaction Conditions and Process Intensification
Achieving optimal performance in the synthesis of this compound requires precise control over various reaction parameters and the implementation of process intensification strategies.
The choice of solvent can significantly affect reaction rates, yields, and the formation of byproducts. For the Raney Nickel-catalyzed hydrogenation of 4-chloro-2-(difluoromethoxy)nitrobenzene, several solvent systems are viable, including methanol, ethanol, isopropanol, and ethyl acetate (B1210297). google.com A mixture of these solvents can also be used. google.com Interestingly, the process has also been designed to run under solvent-free conditions, which presents a green and efficient alternative by reducing solvent waste and simplifying product work-up. google.com In related syntheses of fluorinated anilines, solvents such as ethyl acetate and α,α,α-trifluorotoluene have been shown to provide the highest yields while minimizing the formation of side products. researchgate.net
Fine-tuning physical parameters is critical for maximizing reaction efficiency and product quality.
Temperature: For the hydrogenation using Raney Nickel, the optimal reaction temperature is maintained between 30°C and 45°C. google.comgoogle.com
Pressure: The reaction is conducted under a hydrogen pressure of 2.0 to 3.0 MPa. google.comgoogle.com
Stoichiometric Control: The reaction is monitored until the starting material is consumed to a level below 0.5%, ensuring a complete conversion and high purity of the final product. google.comgoogle.com The process involving the ferric oxide/activated carbon catalyst system is capable of producing the aniline product with a purity of over 98.5%. google.com
Table 2: Optimized Reaction Conditions for Hydrogenation of 4-chloro-2-(difluoromethoxy)nitrobenzene
| Parameter | Optimal Range/Value | Catalyst System | Source(s) |
|---|---|---|---|
| Temperature | 30 - 45 °C | Raney Nickel | google.comgoogle.com |
| Pressure | 2.0 - 3.0 MPa | Raney Nickel | google.comgoogle.com |
| Substrate Conversion | >99.5% | Raney Nickel | google.comgoogle.com |
The synthetic methods described in patent literature are inherently designed for industrial-scale production. google.comgoogle.comgoogle.compatsnap.com These protocols are detailed in high-pressure reactors and include steps for catalyst filtration and product purification via rectification under vacuum, ensuring their applicability to large-scale manufacturing. google.comgoogle.com Furthermore, modern process intensification strategies like continuous-flow synthesis are being successfully applied to the reduction of nitro compounds. beilstein-journals.org This approach can offer superior control over reaction parameters, enhanced safety, and higher throughput, making it a promising avenue for the scalable and efficient production of this compound. beilstein-journals.org
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. While traditional synthetic routes may achieve the desired product, they often involve hazardous reagents, generate significant waste, and have a considerable environmental footprint. The application of the twelve principles of green chemistry offers a framework for designing safer, more efficient, and more sustainable synthetic pathways.
One of the primary considerations in the green synthetic design for this compound is waste prevention . Traditional multi-step syntheses can lead to the formation of numerous byproducts and waste streams. A key objective is to design syntheses with high atom economy , ensuring that a maximal proportion of the atoms from the reactants are incorporated into the final product.
The selection of less hazardous chemical syntheses is another critical aspect. This involves avoiding the use of toxic reagents and intermediates whenever possible. For instance, the nitration step in the synthesis of anilines often employs a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and produce significant acidic waste. Research into alternative nitrating agents that are more benign is an active area of interest.
The use of safer solvents and auxiliaries is paramount. Many organic solvents are volatile, flammable, and toxic. ewadirect.com The ideal green process minimizes or eliminates the use of such solvents. nih.gov Where solvents are necessary, the preference is for greener alternatives such as water, supercritical fluids, or biodegradable solvents. ewadirect.comijsr.netmdpi.com For example, replacing chlorinated solvents with less harmful options can significantly reduce the environmental impact of the process.
The use of renewable feedstocks is a long-term goal for sustainable chemical manufacturing. While the synthesis of complex aromatic compounds like this compound currently relies on petrochemical-based starting materials, future research may explore bio-based routes to key intermediates.
Catalysis is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. For instance, the reduction of a nitro group to an amine can be achieved using catalytic hydrogenation with a recyclable catalyst, which is a greener alternative to using stoichiometric metal reductants that generate large amounts of metal waste.
Designing for degradation is a principle that considers the entire life cycle of a chemical product. Ideally, chemical products should be designed to break down into innocuous degradation products at the end of their use, preventing their persistence in the environment.
Real-time analysis for pollution prevention involves the development of analytical methodologies to monitor and control chemical processes in real-time, minimizing the formation of byproducts and ensuring the safety and efficiency of the reaction.
Finally, inherently safer chemistry for accident prevention focuses on choosing substances and reaction conditions that minimize the potential for chemical accidents, including releases, explosions, and fires. ewadirect.com
A patented method for the preparation of this compound involves a three-step process starting from trichloromethoxybenzene. ijsr.netgoogle.com This process includes selective fluorination, nitration, and subsequent hydrogenation reduction. ijsr.netgoogle.com While effective, an analysis of this route through the lens of green chemistry principles reveals areas for potential improvement. The use of hydrogen fluoride for fluorination and mixed acids for nitration presents significant handling and waste disposal challenges. ijsr.netgoogle.com The hydrogenation step, while often catalytic, can involve flammable solvents and high pressures. ijsr.netgoogle.com
Future process development for this compound will likely focus on addressing these challenges by exploring alternative reagents and reaction conditions that align more closely with the principles of green chemistry. This may include the use of solid acid catalysts for nitration, transfer hydrogenation methods to avoid high-pressure hydrogen gas, and the use of greener solvent systems throughout the synthesis.
Data Tables
Table 1: Synthetic Steps for this compound and Green Chemistry Considerations
| Step | Reaction | Reagents and Conditions | Green Chemistry Considerations |
| 1 | Selective Fluorination | Trichloromethoxybenzene, Hydrogen Fluoride | Use of highly corrosive and hazardous hydrogen fluoride. |
| 2 | Nitration | Chlorodifluoromethoxybenzene, Mixed Acid (Sulfuric Acid, Nitric Acid) | Use of strong, corrosive acids; generation of significant acidic waste. |
| 3 | Hydrogenation Reduction | 4-(chlorodifluoromethoxy)nitrobenzene, Raney Nickel, Hydrogen Gas, Methanol or Ethyl Acetate | Use of flammable hydrogen gas and organic solvents; Raney nickel is pyrophoric. |
Chemical Reactivity, Transformation, and Derivatization Strategies
Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring
The susceptibility of the benzene (B151609) ring in 4-Chloro-2-(difluoromethoxy)aniline to electrophilic aromatic substitution (EAS) is a result of the combined electronic effects of its substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. Conversely, the chloro (-Cl) substituent is a deactivating group but also an ortho, para-director. The difluoromethoxy (-OCHF₂) group, owing to the high electronegativity of the fluorine atoms, acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic attack. pearson.comnih.gov
Nucleophilic Substitution Reactions at the Chloro Position
Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgyoutube.com In this molecule, the difluoromethoxy group is situated para to the chloro substituent, thereby activating the chloro position for nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. chemistrysteps.com
A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the chloride ion. The reaction typically requires forcing conditions, such as high temperatures or the use of a strong base, to proceed at a reasonable rate. The presence of the electron-withdrawing difluoromethoxy group makes this transformation more feasible than in simple chloroanilines.
Functionalization of the Amino Group
The primary amino group is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.
The amino group of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. pearson.comlibretexts.org This reaction is often employed to protect the amino group and to modulate its electronic properties. libretexts.org For instance, acetylation of anilines is a common strategy to reduce their high reactivity and prevent unwanted side reactions during subsequent electrophilic substitutions. libretexts.org
Similarly, sulfonamidation can be achieved by reacting the aniline (B41778) with sulfonyl chlorides in the presence of a base. nih.govfrontiersin.org This yields sulfonamides, a class of compounds with significant applications in medicinal chemistry. nih.govprinceton.edu Modern methods, such as photosensitized nickel catalysis, have been developed for the efficient cross-coupling of sulfonamides with aryl halides. princeton.edu
Table 1: Examples of Acylation and Sulfonamidation Reactions of Anilines
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Acylation | Acetic Anhydride | Acetanilide | libretexts.org |
| Acylation | Benzoyl Chloride | Benzanilide | lookchem.com |
| Sulfonamidation | Benzenesulfonyl Chloride | N-Phenylbenzenesulfonamide | nih.gov |
Direct alkylation of the amino group with alkyl halides can be challenging to control and often leads to mixtures of mono- and poly-alkylated products. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. researchgate.netwikipedia.orgthieme-connect.com This two-step, one-pot process involves the initial reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices due to their selectivity for the imine over the carbonyl starting material. masterorganicchemistry.comresearchgate.net Catalytic hydrogenation over metal catalysts like palladium or nickel is also an effective method. mdpi.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, less selective | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selective, less toxic than NaBH₃CN | masterorganicchemistry.com |
Reactivity of the Difluoromethoxy Moiety and its Influence on the Aromatic System
The difluoromethoxy group is a key determinant of the chemical and physical properties of this compound.
The difluoromethoxy group (-OCHF₂) exerts a potent electron-withdrawing inductive effect on the aromatic ring due to the high electronegativity of the two fluorine atoms. nih.govrsc.org This effect significantly reduces the electron density of the benzene ring, thereby deactivating it towards electrophilic aromatic substitution reactions. rsc.org This deactivation is a critical factor to consider when planning synthetic transformations involving electrophilic attack on the aromatic core. The OCHF₂ group is considered to be of similar stability to the trifluoromethoxy (OCF₃) group but with slightly reduced lipophilicity. nih.gov The stability of the difluoromethoxy group is generally high under various reaction conditions. researchgate.net The C-F bonds are strong, making the group resistant to cleavage. rsc.org Research has shown that the difluoromethoxy group can act as a hydrogen bond donor, which can influence molecular interactions. rsc.org
Steric and Electronic Direction of Substituents
The directing effects of the substituents on the aniline ring are a crucial consideration in predicting the outcome of chemical transformations. The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the chloro and difluoromethoxy groups are deactivating groups. Halogens like chlorine are generally ortho-, para-directing deactivators due to the competing effects of their electron-withdrawing inductive effect and electron-donating resonance effect. The difluoromethoxy group is also deactivating due to the strong inductive electron withdrawal by the fluorine atoms.
In this compound, the positions ortho and para to the strongly activating amino group are positions 3, 5, and the position already occupied by the chloro group (position 4). The positions ortho to the deactivating difluoromethoxy group are positions 1 (occupied by the amino group) and 3. The position ortho to the deactivating chloro group is position 3 and 5. Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the amino group and meta to the difluoromethoxy and chloro groups, and also at position 3, which is ortho to both the amino and chloro groups and the difluoromethoxy group. The steric bulk of the difluoromethoxy group at position 2 may hinder substitution at the adjacent position 3 to some extent.
The electronic nature of the substituents also plays a significant role in nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing character of the chloro and difluoromethoxy groups makes the aromatic ring more susceptible to nucleophilic attack, particularly at the carbon atom bearing the chloro group.
Table 1: Influence of Substituents on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic Substitution) | Steric Effect |
| Amino (-NH₂) | 1 | Activating (electron-donating) | Ortho, Para | Moderate |
| Difluoromethoxy (-OCHF₂) | 2 | Deactivating (electron-withdrawing) | Meta | Significant |
| Chloro (-Cl) | 4 | Deactivating (electron-withdrawing) | Ortho, Para | Moderate |
Cross-Coupling Reactions Involving Haloaniline Derivatives (e.g., Suzuki Coupling)
The presence of a halogen atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. youtube.com For a substrate like this compound, the chloro group can be replaced with various aryl, heteroaryl, or alkyl groups. The efficiency of the Suzuki coupling of aryl chlorides can be influenced by the choice of catalyst, ligand, and reaction conditions. organic-chemistry.org Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. organic-chemistry.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₂CO₃ | Toluene/Water | 100 |
This table presents generally applicable conditions for Suzuki coupling of aryl chlorides and may require optimization for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govlibretexts.org This reaction could be used to replace the chloro group of this compound with a different amino group, leading to the formation of substituted diamine derivatives. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly used. rug.nl
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. youtube.com This reaction would allow for the introduction of an alkynyl substituent at the 4-position of the aniline ring, providing a valuable intermediate for further synthetic transformations.
The reactivity of the C-Cl bond in this compound in these cross-coupling reactions is enhanced by the electron-withdrawing nature of the difluoromethoxy group. However, the presence of the free amino group can sometimes interfere with the catalytic cycle, and in some cases, protection of the amine may be necessary to achieve high yields.
Role As a Versatile Synthetic Intermediate in Target Oriented Synthesis
Precursor in Pharmaceutical Lead Discovery and Development
In the realm of pharmaceutical research, 4-Chloro-2-(difluoromethoxy)aniline is a highly valued starting material. The presence of the difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates, while the chloro and amino groups provide reactive sites for further chemical modifications.
Synthesis of Novel Heterocyclic Systems (e.g., Triazolopyrimidines)
This compound is an important precursor for the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds. The aniline (B41778) functional group allows for the construction of fused ring systems through cyclization reactions. For instance, it is utilized in the synthesis of 1,3,4-oxadiazole (B1194373) heterocyclic compounds. google.com
The general synthesis of fused heterocyclic systems like triazolopyrimidines often involves the reaction of a substituted aniline with other reagents to build the desired ring structure. While specific examples detailing the synthesis of triazolopyrimidines directly from this compound are not prevalent in public literature, the fundamental reactivity of the aniline group makes it a suitable candidate for such synthetic routes. The process for creating triazolopyrimidine derivatives can involve reacting a triazole intermediate with a beta-unsaturated acid derivative, a process where a substituted aniline could be incorporated in earlier steps to form the necessary precursors. nih.gov
Intermediates for Receptor Antagonists (e.g., CRF1 Receptor Antagonists)
The development of receptor antagonists is a key area in drug discovery, and this compound serves as a valuable building block for creating such molecules. Corticotropin-releasing factor 1 (CRF1) receptor antagonists, for example, are investigated for their potential in treating stress-related disorders. nih.govmdpi.com
The synthesis of many non-peptide CRF1 receptor antagonists involves the assembly of complex heterocyclic cores, such as pyrazoles, pyridines, and fused pyrimidines, often decorated with substituted aryl groups. nih.govmdpi.comnih.gov The 4-chloro-2-(difluoromethoxy)phenyl moiety from the title aniline can be incorporated into these structures to explore new structure-activity relationships. The specific electronic and steric properties imparted by the chlorine and difluoromethoxy substituents can influence the binding affinity and selectivity of the resulting antagonist for the CRF1 receptor.
Building Blocks for Compounds with Potential Anti-Tumor Activity
This compound is a documented intermediate in the synthesis of drugs designed to inhibit tumor growth. google.com Specifically, it is used in the creation of active pharmaceutical ingredients that target Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), which play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors. google.com
The general strategy involves using the aniline as a foundational piece to construct more complex molecules that can interact with the kinase domain of these receptors. The synthesis of quinoline (B57606) derivatives, another class of compounds with antitumor activity, also frequently employs substituted anilines as starting materials. nih.gov
| Target | Associated Activity | Reference |
| VEGFR-1 | Inhibition of tumor vascular generation | google.com |
| VEGFR-2 | Inhibition of tumor vascular generation | google.com |
Application in Sulfonamide Derivatives
Sulfonamides are an important class of compounds with a broad range of biological activities, including antibacterial and anticancer properties. frontiersrj.comresearchgate.net The standard synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. frontiersrj.comekb.eg
This compound, as a primary amine, can be readily reacted with various sulfonyl chlorides to produce a diverse library of novel sulfonamide derivatives. The incorporation of the 4-chloro-2-(difluoromethoxy)phenyl group can lead to compounds with unique biological profiles. This synthetic versatility allows for the exploration of new chemical space in the search for more effective therapeutic agents. ijarsct.co.in
Strategic Intermediate in Agrochemical Research and Development
The utility of this compound extends into the field of agrochemicals, where the development of new and effective active ingredients is crucial for crop protection.
Synthesis of Herbicidal Agents and Their Derivatives
In agrochemical research, halogenated anilines are common building blocks for the synthesis of herbicides and pesticides. nbinno.com The specific substitution pattern of this compound makes it an attractive intermediate for creating novel herbicidal agents. The presence of both chlorine and a difluoromethoxy group can influence the molecule's uptake, transport, and mode of action within the target plant species. While specific commercial herbicides derived directly from this aniline are not widely documented, its structural motifs are found in various biologically active agrochemicals, indicating its potential in the development of new crop protection solutions.
Development of Insecticidal Compounds (e.g., Pyrethroid Insecticides)
The synthesis of pyrethroid insecticides, a major class of modern pest control agents, often involves complex chemical pathways and a variety of precursor molecules. beyondpesticides.orgeagri.orgnih.govnih.gov These insecticides are synthetic analogues of the naturally occurring pyrethrins. beyondpesticides.org While the modification of aniline derivatives is a common strategy in the development of agrochemicals, there is no direct evidence in the reviewed literature or patents that links this compound to the synthesis of any pyrethroid insecticides. A related compound, 4-(difluoromethoxy)aniline (B1299965), is mentioned in a patent as an important intermediate for pyrethroid insecticides, but this does not extend to the specific chloro-substituted analogue requested. google.com
Precursors for Fungicides (e.g., Boscalid (B143098) Amine)
The fungicide boscalid is a significant tool in modern agriculture for controlling a range of fungal diseases. patsnap.com The synthesis of boscalid relies on the key intermediate 4'-chloro-2-aminobiphenyl. patsnap.compatsnap.comgoogle.comresearchgate.net A thorough review of synthetic routes to boscalid and its precursors does not indicate the use of this compound in the production of boscalid amine. The established synthetic pathways for 4'-chloro-2-aminobiphenyl start from different precursors. patsnap.compatsnap.com
Contribution to the Synthesis of Advanced Organic Materials
The unique electronic properties of fluorinated and chlorinated aromatic compounds often make them attractive building blocks for advanced organic materials, such as conductive polymers or materials for organic electronics. The synthesis of such materials frequently utilizes aniline derivatives as monomers for polymerization or as core structures for functional materials. nih.govijres.org However, a comprehensive search of the scientific literature did not yield any specific examples or research detailing the use of this compound in the creation of advanced organic materials.
In contrast, a Chinese patent describes a preparation method for 4-(chlorodifluoromethoxy)aniline (B47862) and identifies it as an intermediate for the synthesis of drugs that inhibit tumor growth, a field outside the scope of this article. google.comgoogle.compatsnap.com
Based on the available information, the role of this compound as a versatile synthetic intermediate appears to be concentrated in pharmaceutical research rather than in the specified areas of insecticide, fungicide, or advanced material development.
Advanced Analytical and Spectroscopic Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
One-dimensional NMR techniques, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR, are the first line of analysis for structural verification.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the difluoromethoxy group. The aromatic region would display complex splitting patterns due to the coupling between adjacent protons. The proton of the -OCHF₂ group is anticipated to appear as a triplet due to coupling with the two fluorine atoms. The amine (-NH₂) protons typically appear as a broad singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the difluoromethoxy group and the carbon bonded to the chlorine atom would show characteristic chemical shifts. The carbon of the difluoromethoxy group (-OCHF₂) is expected to show a triplet due to one-bond coupling with the two fluorine atoms.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For 4-Chloro-2-(difluoromethoxy)aniline, a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton of that group. The chemical shift and coupling constants are highly characteristic of the -OCHF₂ moiety. rsc.orgucsb.edu Analysis of these spectra collectively allows for the confirmation of the substitution pattern on the aniline (B41778) ring and verifies the presence and structure of the difluoromethoxy group. rsc.orgnih.govchemicalbook.com The integration of signals in the ¹H NMR spectrum and the absence of impurity peaks across all NMR spectra serve as a robust measure of sample purity.
Predicted NMR Data for this compound
This table is based on predicted values from analogous compounds, as specific experimental data is not widely published.
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | 6.8 - 7.3 | m | - | Aromatic Protons (H-3, H-5, H-6) |
| ¹H | 6.5 - 6.8 | t | JHF ≈ 73-75 | -OCH F₂ |
| ¹H | 3.8 - 4.5 | br s | - | -NH ₂ |
| ¹³C | 140 - 145 | s | - | C -NH₂ |
| ¹³C | 130 - 135 | t | JCF ≈ 20-30 | C -OCHF₂ |
| ¹³C | 120 - 130 | s | - | C -Cl |
| ¹³C | 115 - 125 | m | - | Aromatic C -H |
| ¹³C | 115 - 120 | t | JCF ≈ 270-280 | -OC HF₂ |
Two-dimensional (2D) NMR experiments are employed to definitively establish the connectivity between atoms, which is crucial for confirming the specific 1,2,4-substitution pattern of the aniline ring. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to piece together the structure of the benzene (B151609) ring and confirm the relative positions of the substituents. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each protonated carbon atom in the aromatic ring and the -OCHF₂ group. sdsu.eduresearchgate.net
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular "fingerprint."
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. Key functional groups in this compound have characteristic absorption frequencies. These include the N-H stretches of the amine group, aromatic C-H and C=C stretches, the C-O-C stretch of the ether linkage, and the highly characteristic C-F and C-Cl stretches. researchgate.netglobalresearchonline.netvscht.cz The positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, the aromatic ring vibrations and the C-Cl bond often produce strong Raman signals. nih.govresearchgate.net Comparing the FT-IR and FT-Raman spectra helps to provide a more complete assignment of the fundamental vibrational modes of the molecule. tsijournals.com
Characteristic Vibrational Frequencies for this compound
This table presents expected frequency ranges based on data from analogous structures.
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3400 - 3500 | N-H Asymmetric Stretch | FT-IR |
| 3300 - 3400 | N-H Symmetric Stretch | FT-IR |
| 3000 - 3100 | Aromatic C-H Stretch | FT-IR, FT-Raman |
| 1600 - 1630 | N-H Scissoring (Bending) | FT-IR |
| 1500 - 1600 | Aromatic C=C Stretch | FT-IR, FT-Raman |
| 1200 - 1250 | Aryl C-N Stretch | FT-IR |
| 1100 - 1200 | C-F Stretch | FT-IR |
| 1050 - 1150 | Aryl-O Stretch (Asymmetric) | FT-IR |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce the structure from the fragmentation patterns of the molecule. nih.gov
When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a powerful tool for identifying and quantifying compounds in a mixture. nih.govlcms.cz For this compound, GC-MS or LC-MS analysis would first separate the compound from any impurities.
The mass spectrum would show a molecular ion peak ([M]⁺˙). Due to the presence of chlorine, this peak would appear as a pair of signals with an approximate 3:1 intensity ratio, corresponding to the isotopes ³⁵Cl ([M]⁺˙) and ³⁷Cl ([M+2]⁺˙). The accurate mass of the molecular ion can be used to confirm the elemental composition of the molecule.
The fragmentation pattern provides structural clues. Plausible fragmentation pathways for this compound would involve the loss of the difluoromethoxy group (-OCHF₂) or the chlorine atom. The resulting fragment ions are characteristic of the molecule's structure. For a related isomer, 4-(chlorodifluoromethoxy)aniline (B47862), major fragments are observed at m/z 193, 115, and 108. nih.gov
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 193/195 | [M]⁺˙ Molecular Ion |
| 128/130 | [M - OCHF₂]⁺ |
| 108 | [M - Cl - F₂]⁺ or similar rearrangement |
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is an indispensable tool in the analysis of this compound, enabling its separation from reaction mixtures, the assessment of its purity, and the quantification of its concentration. The choice of chromatographic technique is dictated by the compound's physicochemical properties and the specific analytical goal.
Gas Chromatography (GC) for Volatile Compounds and Purity Evaluation
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many aniline derivatives are amenable to GC analysis, this method is well-suited for evaluating the purity of this compound and identifying any volatile impurities. epa.gov A typical GC analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column walls.
While specific GC methods for this compound are not extensively published, established methods for related halogenated and substituted anilines provide a strong basis for method development. nih.govresearchgate.netresearchgate.net For instance, EPA Method 8131 outlines the analysis of various aniline derivatives using a fused silica (B1680970) capillary column and a nitrogen-phosphorus detector (NPD), which offers high sensitivity for nitrogen-containing compounds. epa.gov Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the separated components by comparing their mass spectra to reference libraries. nih.govnih.govmdpi.com
Table 1: Representative GC Conditions for Aniline Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Equity-5 or SE-54 (30 m x 0.25 mm, 0.25 µm) epa.govsigmaaldrich.com | Provides efficient separation of aniline isomers and related compounds. |
| Injector Temperature | 250 °C sigmaaldrich.com | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium or Hydrogen chromatographyonline.com | Transports the sample through the column. |
| Oven Program | 50 °C (2 min), then ramp 10 °C/min to 200 °C sigmaaldrich.com | A temperature gradient to separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govsigmaaldrich.com | FID for general quantitation, MS for definitive identification. |
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress Monitoring
For compounds that may be thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. thermofisher.com HPLC is crucial for assessing the purity of this compound and for real-time monitoring of its synthesis, allowing chemists to track the consumption of reactants and the formation of the product. acs.orgnih.gov
The most common mode for aniline analysis is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net An acidic buffer is often added to the mobile phase to ensure that the aniline, which is basic, remains in its protonated form, leading to better peak shape and reproducibility. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the aniline absorbs UV light. sielc.com
Research on similar substituted anilines has demonstrated the effectiveness of HPLC in separating complex mixtures of isomers and related compounds. researchgate.netmdpi.comnih.gov These established methods serve as excellent starting points for developing a validated HPLC procedure for this compound.
Table 2: General HPLC Method Parameters for Aniline Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com | Standard column for separating a wide range of organic molecules. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid sielc.com | Separates compounds based on polarity; acid improves peak shape. |
| Flow Rate | 1.0 mL/min sielc.com | Controls the speed of the separation. |
| Detection | UV at 254 nm acs.org | Detects aromatic compounds based on their UV absorbance. |
| Temperature | Ambient or controlled (e.g., 30 °C) mdpi.com | Ensures reproducible retention times. |
Preparative Chromatography for Compound Isolation and Purification
When a highly pure sample of this compound is required for use as an analytical standard, for structural elucidation, or for biological testing, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger quantities of material. sielc.com
The goal of preparative chromatography is to isolate the target compound from impurities. The process involves developing a robust analytical separation and then transferring the method to a larger-diameter column packed with the same stationary phase. The mobile phase composition and flow rate are adjusted to accommodate the larger scale. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined. The solvent is then removed, typically by evaporation, to yield the purified solid compound. This ensures that the material used for subsequent applications is of the highest possible purity.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While no published crystal structures for this compound itself are currently available, this technique is critically important for characterizing its derivatives or co-crystals.
Should a suitable single crystal of a this compound derivative be grown, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. The analysis reveals bond lengths, bond angles, and the conformation of the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. Studies on related chloroaniline derivatives have successfully used X-ray diffraction to determine their crystal systems and space groups, providing valuable insights into their solid-state structures. cambridge.orgresearchgate.netscirp.orgresearchgate.net This information is vital in the fields of drug design and materials science, where the solid-state properties of a compound can significantly influence its solubility, stability, and bioavailability.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-2-(difluoromethoxy)aniline at the atomic level. These calculations offer a detailed description of the molecule's electron distribution and how this governs its chemical behavior.
Density Functional Theory (DFT) Applications for Optimized Geometries, Vibrational Frequencies, and Electronic Properties
Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic characteristics of aniline (B41778) derivatives. For molecules structurally similar to this compound, such as 4-chloro-2-(trifluoromethyl)aniline, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to determine the optimized molecular geometry. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available.
The vibrational frequencies of the molecule can also be computed using DFT. A detailed analysis of the calculated vibrational spectra (infrared and Raman) allows for the assignment of specific vibrational modes to different functional groups within the molecule. For instance, the characteristic C-Cl, C-F, C-O, and N-H stretching and bending vibrations can be identified. The comparison between calculated and experimental spectra serves as a validation of the computational method's accuracy. nih.govsemanticscholar.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govthaiscience.info
For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, is often distributed over the aromatic ring and any electron-withdrawing substituents. In this compound, the chlorine atom and the difluoromethoxy group influence the energies and distributions of these orbitals. The calculated HOMO-LUMO gap provides insight into the charge transfer processes that can occur within the molecule. nih.gov
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.
Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | μ2/(2η) | A measure of the energy lowering due to maximal electron flow. |
These parameters are instrumental in comparing the reactivity of different aniline derivatives. thaiscience.info
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
Red regions indicate negative electrostatic potential and are associated with lone pairs of electrons, making them susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen and nitrogen atoms.
Blue regions represent positive electrostatic potential, typically found around hydrogen atoms, and are sites for nucleophilic attack.
Green regions denote areas of neutral potential.
MEP analysis of halogenated anilines reveals that the amino group's hydrogen atoms are the most positive sites, while the regions around the halogen and other electronegative atoms are negative. acs.org This information is critical for understanding intermolecular interactions, such as hydrogen bonding. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While QM calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or other solute molecules. acs.orgacta.co.in MD simulations can provide insights into how this compound behaves in a condensed phase.
By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the dynamics of the difluoromethoxy group's rotation and the amino group's inversion. These simulations also allow for the study of intermolecular hydrogen bonding between the aniline's amino group and solvent molecules, or between multiple aniline molecules. The stability of different conformers and the energy barriers between them can be assessed, providing a more complete picture of the molecule's dynamic nature. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements for validation. nih.govsemanticscholar.org
Vibrational Spectroscopy: As mentioned, DFT calculations can predict the infrared and Raman spectra of this compound. The calculated wavenumbers are often scaled to correct for anharmonicity and other systematic errors in the computational methods. The close match between the scaled theoretical and experimental spectra confirms the accuracy of the calculated molecular structure. nih.gov
NMR Spectroscopy: It is also possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., 1H, 13C, 19F) using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts can be invaluable in assigning the signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the experimental spectrum. The calculated transitions can be analyzed in terms of the molecular orbitals involved, providing a deeper understanding of the electronic structure. semanticscholar.org
Investigation of Non-Linear Optical (NLO) Properties in Related Fluorinated Anilines
Fluorinated anilines are of interest for their potential non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.
Computational studies on related molecules, such as 4-chloro-2-(trifluoromethyl)aniline, have shown that these compounds can possess significant NLO activity. nih.gov The calculation of β is typically performed using DFT methods. The magnitude of the NLO response is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group acts as an electron donor, while the chloro and difluoromethoxy groups have an electron-withdrawing effect, creating a push-pull system that can enhance the NLO properties. The calculated non-zero hyperpolarizability values for similar molecules suggest that this compound could also be a promising candidate for NLO applications. nih.govacs.orgfrontiersin.org
Environmental Transformation and Mechanistic Degradation Studies
Mechanistic Pathways of Environmental Degradation (e.g., Hydrolysis, Photodegradation, Biodegradation)
Hydrolysis: The 4-Chloro-2-(difluoromethoxy)aniline molecule contains two key functional groups susceptible to hydrolysis: the chloro-substituted aniline (B41778) ring and the difluoromethoxy group. Generally, the C-Cl bond on an aromatic ring is resistant to hydrolysis under typical environmental conditions. inchem.org Similarly, the aniline functional group itself does not readily hydrolyze. inchem.org
Photodegradation: Photodegradation is a significant pathway for the transformation of chloroanilines in the aquatic environment. When exposed to sunlight, particularly UV radiation, these compounds can be transformed into various byproducts. The process is often initiated by the generation of highly reactive hydroxyl radicals (•OH) in water, which then attack the aniline molecule. mdpi.com
For chloroanilines, photodegradation can proceed through several routes:
Hydroxylation: The hydroxyl radical can add to the aromatic ring, forming hydroxylated intermediates.
Oxidation of the Amino Group: The amino group can be oxidized, leading to the formation of nitroso and nitro derivatives. For instance, studies on 4-chloroaniline (B138754) (4-CA) have identified 4-chloronitrosobenzene (B1211902) and 4-chloronitrobenzene as primary degradation products. inchem.org
Dimerization: Radical intermediates can combine to form dimeric structures, such as azo or azoxy compounds. mdpi.com The photodegradation of 4-CA has been shown to produce dimeric species. epa.gov
The half-life for photodegradation can be relatively short, ranging from hours to days depending on conditions like water chemistry and sunlight intensity. inchem.orgnih.gov For example, the photodegradation half-life of 2-chloroaniline (B154045) under simulated sunlight was found to be 11.5 hours. nih.gov
Biodegradation: Biodegradation of chloroanilines by soil and aquatic microorganisms is a key process for their ultimate removal from the environment, although it can be slow. nih.gov The presence of the chlorine atom generally increases the recalcitrance of the molecule compared to unsubstituted aniline.
Microbial degradation of chloroanilines typically proceeds via two main aerobic pathways, initiated by dioxygenase enzymes that hydroxylate the aromatic ring:
Ortho-cleavage Pathway: The aromatic ring is cleaved between two adjacent hydroxyl groups of a catechol intermediate. For 4-chloroaniline, this involves its conversion to 4-chlorocatechol, which is then processed through a modified ortho-cleavage pathway. nih.gov
Meta-cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups of the catechol. Some bacterial strains have been shown to degrade p-chloroaniline via a meta-cleavage pathway, forming intermediates like 2-hydroxy-5-chloromuconic semialdehyde. nih.gov
The efficiency of biodegradation depends on various factors, including the specific microbial strains present, the concentration of the pollutant, and the availability of other nutrients. nih.govbesjournal.com
Research on Metabolite Formation and Their Subsequent Fate
Research into the degradation of analogous compounds allows for the prediction of likely metabolites from the transformation of this compound.
During photodegradation , the primary metabolites expected are hydroxylated and oxidized derivatives. Based on studies of 4-chloroaniline, potential metabolites could include:
4-Chloro-2-(difluoromethoxy)phenol
4-Chloro-2-(difluoromethoxy)nitrosobenzene
4-Chloro-2-(difluoromethoxy)nitrobenzene
Dimeric products like azoxy- or azobenzene (B91143) derivatives. mdpi.comepa.gov
The subsequent fate of these metabolites involves further degradation. For example, phenolic compounds can be further oxidized, and nitroaromatics can be reduced. Complete mineralization leads to the formation of inorganic ions (Cl⁻, F⁻, NH₄⁺), CO₂, and H₂O. mdpi.com
During biodegradation , the initial step is the formation of a catechol derivative. For this compound, this would likely be 4-Chloro-6-(difluoromethoxy)catechol . The fate of this intermediate depends on the specific enzymatic pathway employed by the microorganism:
Ortho-cleavage would lead to the formation of chloro- and difluoromethoxy-substituted muconic acids.
Meta-cleavage would result in the formation of a substituted hydroxymuconic semialdehyde. nih.gov
These ring-fission products are then further metabolized through central metabolic pathways. The carbon-fluorine bonds of the difluoromethoxy group are generally stable, but enzymatic defluorination can occur in some microorganisms, releasing fluoride (B91410) ions. acs.org Similarly, the chlorine atom is released as a chloride ion during the degradation process. nih.gov
| Predicted Metabolite | Formation Pathway | Probable Subsequent Fate |
| 4-Chloro-2-(difluoromethoxy)phenol | Photodegradation | Further oxidation, ring cleavage |
| 4-Chloro-2-(difluoromethoxy)nitrobenzene | Photodegradation | Reduction to amino group, further degradation |
| Dimeric species (Azo/Azoxy compounds) | Photodegradation | Slower degradation, potential for persistence |
| 4-Chloro-6-(difluoromethoxy)catechol | Biodegradation | Aromatic ring cleavage (ortho- or meta-pathway) |
| Chloro- and difluoromethoxy-muconic acids | Biodegradation (Ortho-cleavage) | Entry into central metabolism |
| Substituted hydroxymuconic semialdehyde | Biodegradation (Meta-cleavage) | Further enzymatic conversion and metabolism |
This interactive table summarizes the potential metabolites and their fate. The data is inferred from studies on analogous compounds.
Insights into Environmental Persistence and Degradation Kinetics for Fluorinated Analogues
The environmental persistence of halogenated anilines is significantly influenced by the type and number of halogen substituents. The presence of fluorine atoms can alter the degradation kinetics compared to their chlorinated counterparts.
Studies on fluorinated anilines show that the rate of biodegradation tends to decrease as the degree of fluorination increases. For example, the time required for microbial cultures to acclimate and degrade fluoroanilines increased from 26 days for 4-fluoroaniline (B128567) (4-FA) to 51 days for 2,4-difluoroaniline (B146603) (2,4-DFA), and 165 days for 2,3,4-trifluoroaniline. nih.gov This suggests that the difluoromethoxy group in this compound would likely contribute to its persistence in the environment.
The substitution of chlorine with fluorine can sometimes lead to reduced environmental stability. For instance, the half-life of the chlorinated pesticide diflubenzuron (B1670561) in soil is 6-12 months, whereas its fluorinated analogue has a half-life of only 2-3 days under similar conditions. scilit.com However, many polyfluorinated compounds are known for their high resistance to degradation. scilit.comnih.gov
The degradation kinetics for chloroanilines and fluoroanilines often follow pseudo-first-order models. mdpi.com The table below presents kinetic data for the degradation of some relevant analogues.
| Compound | Degradation System | Rate Constant (k) | Half-life (t½) | Reference |
| 4-Chloroaniline | Photodegradation (River water) | - | ~2 hours (summer) | inchem.org |
| 4-Chloroaniline | Biodegradation (Aquatic) | - | Several days to months | nih.gov |
| 2-Chloroaniline | Photodegradation (Aqueous) | - | 11.5 hours | nih.gov |
| 2,4-Difluoroaniline | Biodegradation (FHS-derived inoculum) | 0.519 h⁻¹ | ~1.3 hours | nih.gov |
| 2,4-Difluoroaniline | Biodegradation (CIS-derived inoculum) | 0.257 h⁻¹ | ~2.7 hours | nih.gov |
This interactive table provides degradation kinetic data for analogues of this compound. FHS refers to inoculum from a fluoridated hydrocarbon wastewater treatment plant, and CIS refers to inoculum from a comprehensive industrial park wastewater treatment plant.
Given the combined presence of a chloro- and a difluoromethoxy-substituent, this compound is expected to be a persistent organic pollutant. Its degradation would likely be slow, with photodegradation being a more rapid transformation process in surface waters compared to biodegradation in soil and sediment. The difluoromethoxy group is anticipated to increase its resistance to microbial attack compared to non-fluorinated chloroanilines.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The pursuit of green chemistry is a paramount goal in modern chemical synthesis. Future research should focus on developing more sustainable and atom-economical methods for the production of 4-Chloro-2-(difluoromethoxy)aniline. Traditional multi-step syntheses of substituted anilines can generate significant waste. rsc.org Catalytic methods, however, present a more environmentally benign alternative with higher atom economy. rsc.org
Future synthetic strategies could explore direct C-H functionalization techniques to introduce the chloro and difluoromethoxy groups onto an aniline (B41778) precursor, thereby reducing the number of synthetic steps and the use of pre-functionalized starting materials. researchgate.net For instance, developing a catalytic process that avoids the use of stoichiometric reagents for chlorination would significantly improve the atom economy. nih.gov Moreover, the synthesis of the difluoromethoxy group itself can be improved. While methods using fluoroform (CHF3) as a difluorocarbene source are an advancement, further research into more efficient and milder conditions is warranted. acs.org The use of visible-light photoredox catalysis for the synthesis of difluoromethoxylated compounds is a promising area that could be applied. nih.govnih.gov
A comparative analysis of a hypothetical improved synthetic route against a traditional one is presented in Table 1.
Table 1: Comparison of a Traditional vs. a Hypothetical Greener Synthetic Route for this compound
| Parameter | Traditional Route (Illustrative) | Hypothetical Greener Route |
| Starting Materials | Multi-step from pre-functionalized precursors | Aniline, a chlorinating agent, a difluoromethoxy source |
| Key Steps | Nitration, reduction, chlorination, difluoromethoxylation (multiple steps) | Direct C-H chlorination and difluoromethoxylation |
| Catalyst | Stoichiometric reagents, heavy metals | Recyclable transition metal or organocatalyst |
| Atom Economy | Low to moderate (e.g., <50%) | High (e.g., >75%) |
| Byproducts | Significant inorganic salts and organic waste | Water, recyclable catalyst |
| Energy Consumption | High (multiple heating/cooling cycles) | Lower (fewer steps, potentially milder conditions) |
Expansion of Application Scope in Emerging Fields (e.g., Materials Science, Sensing)
The unique electronic properties conferred by the fluorine and chlorine substituents on the aniline ring suggest that this compound could be a valuable precursor for novel materials. Fluorinated aromatic compounds are known for their applications in materials science, including liquid crystals and polymers with special properties. researchgate.net The aniline moiety can be polymerized to form conductive polymers, and the substituents could modulate the electronic and physical properties of the resulting material.
In the field of chemical sensing, aniline and its derivatives have been used to develop sensors for various analytes, including metal ions and hazardous substances. researchgate.netnih.gov Aniline trimers and oligomers can act as the basis for colorimetric and fluorescent sensors. researchgate.netnih.gov Future research could focus on synthesizing oligomers or polymers of this compound and evaluating their performance in sensing applications. The difluoromethoxy group, with its specific electronic and lipophilic character, could enhance selectivity and sensitivity. For example, thin-film sensors based on derivatives of this compound could be developed for the detection of environmental pollutants in air or water. nih.gov
Advanced Computational Design for Rational Synthesis and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties of molecules and guiding synthetic efforts. researchgate.netacs.org For this compound and its potential derivatives, computational methods can be employed to:
Predict Reaction Outcomes: Model different synthetic pathways to determine the most energetically favorable routes, potentially reducing the need for extensive empirical screening of reaction conditions. frontiersin.org
Elucidate Reaction Mechanisms: Understand the step-by-step mechanism of derivatization reactions, which can help in optimizing yields and selectivity. acs.org
Predict Molecular Properties: Calculate key electronic properties such as HOMO/LUMO energy levels, which are crucial for designing materials for organic electronics. youtube.com Spectroscopic properties like NMR chemical shifts can also be predicted with good accuracy, aiding in structural characterization. acs.org
Design Novel Molecules: Systematically modify the structure of this compound in silico and predict the properties of the resulting virtual compounds, allowing for a rational design approach to new functional materials or bioactive molecules. rsc.org
The use of machine learning models in combination with quantum chemical calculations is an emerging area that could accelerate the discovery of new applications for derivatives of this compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To efficiently explore the potential of this compound, modern high-throughput technologies such as flow chemistry and automated synthesis should be employed.
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and easier scalability. amf.ch The synthesis of anilines and related compounds has been successfully demonstrated in flow reactors, often with improved yields and reduced reaction times. acs.orgacs.org A continuous flow process for the synthesis of this compound could lead to a more efficient and safer industrial production method.
Automated synthesis platforms can be used to rapidly generate libraries of derivatives from a common starting material. chemspeed.comsigmaaldrich.comchemspeed.com By integrating an automated synthesizer with purification and analysis systems, a large number of novel compounds based on the this compound scaffold can be prepared and screened for desired properties in a short amount of time. youtube.com This approach would be particularly valuable for exploring its potential in drug discovery and materials science.
Table 2: Potential Advantages of Integrating Modern Synthesis Technologies
| Technology | Application to this compound Research | Key Benefits |
| Flow Chemistry | Continuous manufacturing of the parent compound and its key derivatives. | Improved safety, higher efficiency, seamless scalability, precise process control. amf.ch |
| Automated Synthesis | High-throughput synthesis of a library of novel derivatives for screening. | Increased research productivity, rapid exploration of chemical space, reduced manual labor. chemspeed.com |
Exploration of Novel Derivatization Strategies for Enhanced Functionality
The this compound molecule possesses several reactive sites that can be targeted for derivatization to create new molecules with enhanced or entirely new functionalities. Future research should explore a variety of derivatization strategies:
N-Functionalization: The amino group can be readily acylated, alkylated, or arylated to introduce a wide range of functional groups. These modifications can be used to tune the solubility, electronic properties, and biological activity of the resulting molecules. For example, the synthesis of N,N-disubstituted anilines can be achieved under mild, metal-free conditions. acs.org
C-H Functionalization: The aromatic ring has two available positions for further substitution. Directed C-H functionalization methods could be developed to regioselectively introduce new substituents, such as alkyl, aryl, or other functional groups, at these positions. researchgate.net
Modification of the Chloro Group: The chlorine atom can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for creating complex molecules. nih.gov
Derivatization via Diazotization: The aniline can be converted to a diazonium salt, a versatile intermediate that can be transformed into a wide array of functional groups, including halogens, hydroxyl, cyano, and aryl groups.
By systematically exploring these derivatization pathways, a diverse library of compounds can be generated from this compound, each with the potential for unique applications in fields ranging from pharmaceuticals to advanced materials.
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-2-(difluoromethoxy)aniline?
Methodological Answer:
- Chlorination Strategies : A two-step process involving electrophilic aromatic substitution is commonly employed. For example, chlorination using HCl-H₂O₂ with CuCl₂ as a catalyst achieves regioselectivity at the para position .
- Etherification : The difluoromethoxy group is introduced via nucleophilic substitution, where 2-aminophenol derivatives react with difluoromethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields high-purity product (>95%) .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify key functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
- NMR Analysis : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for ortho-substituted Cl and difluoromethoxy groups), while ¹⁹F NMR confirms the difluoromethoxy moiety (δ -80 to -85 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 208.03) .
Q. What are the dominant reactivity patterns of this compound?
Methodological Answer:
- Electrophilic Substitution : The electron-withdrawing Cl and difluoromethoxy groups direct incoming electrophiles to the meta position. Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives .
- Oxidation : MnO₂ in acetic acid oxidizes the amine to a nitro group, forming 4-chloro-2-(difluoromethoxy)nitrobenzene, a precursor for further functionalization .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) enable biaryl synthesis .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- HOMO-LUMO Analysis : DFT calculations (B3LYP/6-311+G(d,p)) reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. The LUMO is localized on the aromatic ring, favoring electrophilic attacks .
- Hyperpolarizability : Computational models predict first-order hyperpolarizability (β₀) values of 8.7 × 10⁻³⁰ esu, suggesting potential nonlinear optical applications .
- Solvent Effects : PCM simulations in solvents like DMSO show enhanced dipole moments (5.2 Debye) due to hydrogen bonding with the amine group .
Q. What experimental approaches are used to investigate the biological activity of derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Derivatives are screened against Plasmodium falciparum enoyl-ACP reductase via spectrophotometric assays (IC₅₀ values < 1 µM indicate antimalarial potential) .
- Molecular Docking : AutoDock Vina simulations predict binding affinities to bacterial DNA gyrase (ΔG = -9.2 kcal/mol), guiding structure-activity relationship (SAR) studies .
- Cytotoxicity Testing : MTT assays on HEK293 cells assess selectivity (CC₅₀ > 50 µM confirms low mammalian toxicity) .
Q. How can researchers resolve contradictions in physicochemical data for halogenated anilines?
Methodological Answer:
- Comparative Structural Analysis :
| Compound | LogP | Solubility (mg/mL) | Reactivity with NaNO₂/HCl |
|---|---|---|---|
| 4-Cl-2-(difluoromethoxy) | 2.3 | 0.45 (H₂O) | Slow diazotization |
| 4-Cl-3-(trifluoromethoxy) | 2.8 | 0.12 (H₂O) | Rapid diazotization |
| Data from highlight how trifluoromethoxy groups reduce solubility but enhance electrophilicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
